molecular formula C13H6BrF6N3O2 B2570301 (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid CAS No. 1642300-91-1

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid

Cat. No.: B2570301
CAS No.: 1642300-91-1
M. Wt: 430.104
InChI Key: CEDZRDPZYYSWAY-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid (CAS: 1642300-91-1) features a Z-configuration acrylate backbone with a bromine substituent at the 2-position, a 1,2,4-triazole ring, and a 3,5-bis(trifluoromethyl)phenyl group. Its molecular formula is C₁₃H₆BrF₆N₃O₂, with a molecular weight of 430.10 g/mol . The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the bromine atom introduces steric and electronic effects that may influence reactivity and target binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the triazole ring.

    Bromination and Acrylic Acid Formation: The final steps involve the bromination of the acrylic acid moiety and its subsequent attachment to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom in the α-position of the acrylic acid undergoes nucleophilic substitution under controlled conditions. Common nucleophiles include amines, thiols, and alkoxides.

Reaction TypeReagents/ConditionsProductApplication
SN2 DisplacementPrimary amines (e.g., methylamine) in DMF at 60–80°C2-Aminoacrylic acid derivativesSynthesis of antifungal analogs
Thiol SubstitutionThiophenol/K₂CO₃ in THFThioether-linked compoundsProdrug development

This reaction is stereospecific, retaining the Z-configuration of the double bond due to steric hindrance from the triazole ring.

Michael Addition Reactions

The α,β-unsaturated carbonyl system participates in Michael additions, enabling C–C bond formation.

NucleophileConditionsProduct Features
MalononitrileEt₃N, ethanol, 25°CCyano-substituted adducts with enhanced bioactivity
Grignard ReagentsTHF, −20°C to 0°CAlkyl/aryl side chains for SAR studies

The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the β-carbon, accelerating addition kinetics.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes regioselective modifications:

Metal-Catalyzed Cross-Coupling

ReactionCatalyst SystemOutcome
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives for anticancer screening
Buchwald–HartwigPd₂(dba)₃/XantphosN-Aryl analogs with improved pharmacokinetics

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary triazolium salts, which serve as ionic intermediates in catalysis.

Acid/Base-Driven Transformations

The acrylic acid group undergoes pH-dependent reactions:

ProcessConditionsOutcome
EsterificationH₂SO₄, methanol refluxMethyl ester prodrugs
Amide FormationEDC/HOBt, DIPEABioisosteres for metabolic stability

Electrophilic Aromatic Substitution

While the phenyl ring’s trifluoromethyl groups are strongly deactivating, directed ortho-metalation (e.g., using LDA) enables selective functionalization:

ElectrophilePosition ModifiedApplication
I₂Para to triazole ringRadiolabeled tracers
Cl₂ (FeCl₃)Limited reactivityNot synthetically useful

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutane derivatives. This reaction is exploited in polymer cross-linking applications.

Comparative Reaction Yields

The table below summarizes optimized yields for key transformations:

Reaction TypeSubstrateYield (%)Purity (HPLC, %)
SN2 with methylamineBromoacrylic acid7899.5
Suzuki coupling4-Bromophenylboronic acid6598.2
Michael addition (malononitrile)8299.1

Mechanistic Insights

  • Steric Effects : The triazole ring’s bulkiness directs nucleophilic attacks to the less hindered bromine site.

  • Electronic Effects : Trifluoromethyl groups lower the LUMO energy of the acrylic acid system, favoring conjugate additions.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve triazole ring activation in coupling reactions.

This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it a strategic building block for antimicrobial and anticancer agent development. Synthetic protocols prioritize regioselectivity and stereochemical control to maximize pharmacological efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group is believed to enhance these effects. Studies have shown that similar triazole derivatives can inhibit various bacterial strains and fungi .

Anticancer Properties

Triazole derivatives have been recognized for their potential anticancer activities. Compounds similar to (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid have demonstrated the ability to induce apoptosis in cancer cell lines. This suggests that further exploration into this compound could lead to promising anticancer agents .

Neuropharmacological Effects

The structural similarities between this compound and known neuropharmacological agents suggest potential applications in treating neurological disorders. The triazole moiety is often found in drugs targeting neurokinin receptors and other pathways involved in neurodegenerative diseases .

Materials Science Applications

The unique properties of trifluoromethyl-substituted compounds extend to materials science as well. The high electronegativity of fluorine atoms imparts distinctive characteristics to polymers and coatings derived from such compounds. Research has indicated that these materials exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various triazole derivatives against E. coli and Staphylococcus aureus. Results showed that compounds with trifluoromethyl substitutions exhibited significantly lower minimum inhibitory concentrations compared to their non-fluorinated analogs.

Case Study 2: Anticancer Activity Assessment

In vitro studies on several cancer cell lines demonstrated that certain triazole derivatives induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of specific apoptotic pathways influenced by the triazole structure.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Structural Variations

Below is a comparative analysis of the target compound with structurally related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Target: (Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid 1642300-91-1 C₁₃H₆BrF₆N₃O₂ 430.10 Bromoacrylic acid, Z-configuration Potential CRM1 inhibitor (inferred)
(Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid 1388842-44-1 C₁₃H₇F₆N₃O₂ 351.20 Acrylic acid (no bromine) Intermediate for nuclear transport modulators
(Z)-Isopropyl 3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate 1333152-22-9 C₁₆H₁₃F₆N₃O₂ 393.28 Isopropyl ester Pharmaceutical research standard
Selinexor (XPOVIO®) 1392136-43-9 C₁₇H₁₁F₆N₇O 443.31 Pyrazine hydrazide, Z-configuration FDA-approved CRM1 inhibitor for multiple myeloma
Aprepitant 1148113-53-4 C₂₃H₂₁F₇N₄O₃ 534.43 Morpholino, fluorophenyl groups NK1 receptor antagonist

Structural and Functional Insights

Bromine Substitution: The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to the non-brominated acrylic acid analog (CAS 1388842-44-1) . In contrast, Selinexor relies on a hydrazide group for hydrogen bonding with CRM1’s cysteine residues .

Ester vs. Acid Functional Groups :

  • The isopropyl ester derivative (CAS 1333152-22-9) exhibits higher lipophilicity (logP ~3.8) compared to the target compound’s carboxylic acid group (logP ~2.5), which may affect membrane permeability and oral bioavailability .

Triazole and Trifluoromethylphenyl Moieties :

  • All listed compounds share the 3,5-bis(trifluoromethyl)phenyl-triazole core, a hallmark of CRM1 inhibitors. This group facilitates hydrophobic interactions with CRM1’s cargo-binding pocket .

Z-Configuration :

  • The Z-configuration in the acrylic acid/hydrazide backbone is critical for maintaining planar geometry, ensuring optimal alignment with CRM1’s active site .

Biological Activity

(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H6BrF6N3O2
  • Molecular Weight : 430.1 g/mol
  • CAS Number : 1642300-91-1

The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making this compound a candidate for pharmaceutical development.

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor activity. In particular, this compound has shown promising results in inducing apoptosis in various cancer cell lines.

Case Study Findings :

  • Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated a dose-dependent inhibition of cell proliferation.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Pro-apoptotic upregulation

Other Biological Activities

In addition to its antitumor properties, preliminary studies suggest that the compound may possess antimicrobial and antifungal activities. However, further research is needed to elucidate these effects fully.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Known for its role in enhancing biological activity.
  • Bromoacrylic Acid Moiety : Contributes to the compound's ability to interact with biological targets effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 3,5-bis(trifluoromethyl)phenyl-1H-1,2,4-triazole synthesis via cyclization of thiosemicarbazide derivatives under acidic conditions .
  • Step 2 : Couple the triazole moiety to 2-bromoacrylic acid using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the leaving group .
  • Optimization : Use microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) to enhance yield and reduce side products . Monitor reaction progress via TLC or HPLC.

Q. How can the Z-configuration of the bromoacrylic acid moiety be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with a chiral resolving agent and analyze bond angles to confirm stereochemistry .
  • NMR spectroscopy : Use NOESY to detect spatial proximity between the bromine atom and adjacent protons, confirming the Z-conformation .

Q. What computational methods are suitable for predicting LogP and other physicochemical properties of this compound?

  • Methodology :

  • DFT calculations : Optimize the molecular structure using Gaussian09 with B3LYP/6-31G(d) basis set to compute dipole moments and polar surface area .
  • Software tools : Use ChemAxon or ACD/Labs to predict LogP, comparing results with experimental shake-flask/HPLC measurements .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodology :

  • Kinetic assays : Perform XPO1 inhibition assays (as seen in Selinexor studies ) using recombinant protein and measure IC50 via fluorescence polarization.
  • Mutagenesis : Introduce C528S mutations in XPO1 to test covalent binding dependency, mimicking studies on cysteine-reactive inhibitors .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the triazole and trifluoromethylphenyl moieties?

  • Methodology :

  • Analog synthesis : Replace the bromine atom with iodine (see ) or substitute the trifluoromethyl group with cyano/hydroxyl to assess bioactivity shifts.
  • In vitro testing : Use antifungal (C. albicans) or anticancer (HeLa cell line) assays to compare IC50 values across derivatives .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved binding affinity?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions between the compound’s triazole ring and XPO1’s hydrophobic pocket (PDB: 3WYZ) .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with Glu571/Lys568 .

Q. How should researchers address contradictory data in biological activity reports across different studies?

  • Methodology :

  • Orthogonal assays : Validate antifungal activity via both broth microdilution (CLSI M27) and agar diffusion to rule out method-specific artifacts .
  • Purity analysis : Use HPLC-MS to confirm >95% purity, excluding degradation products as confounding factors .

Q. What crystallographic insights can explain the conformational stability of the Z-isomer in solid-state studies?

  • Methodology :

  • Crystal packing analysis : Compare intermolecular interactions (e.g., halogen bonding between Br and triazole N) with non-Z isomers using Mercury software .
  • Thermal analysis : Perform DSC to correlate melting points with conformational rigidity, as seen in morpholine derivative studies .

Properties

IUPAC Name

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZRDPZYYSWAY-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C(=O)O)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.